1,3,5-Trifluoro-2,4,6-trimethylbenzene

Description

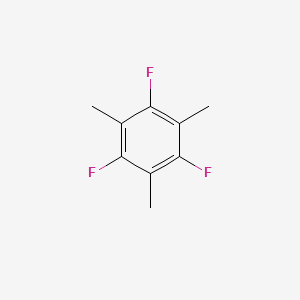

1,3,5-Trifluoro-2,4,6-trimethylbenzene (C₉H₉F₃, molecular weight: 174.16 g/mol) is a fluorinated aromatic compound featuring a benzene ring substituted with three fluorine atoms and three methyl groups in alternating positions. This substitution pattern creates a symmetric structure (point group D₃h), which enhances thermal stability and influences electronic properties due to the electron-withdrawing nature of fluorine and the electron-donating effect of methyl groups .

For example, 1,3,5-triethynyl-2,4,6-trifluorobenzene is prepared using Sonogashira coupling between ethynyltrimethylsilane and 1,3,5-trifluoro-2,4,6-triiodobenzene . The target compound’s applications likely include precursor roles in materials science, leveraging fluorine’s stability and methyl groups’ steric effects.

Propriétés

IUPAC Name |

1,3,5-trifluoro-2,4,6-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOTVEDDCKYHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)C)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189840 | |

| Record name | Benzene, 1,3,5-trifluoro-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-64-4 | |

| Record name | Benzene, 1,3,5-trifluoro-2,4,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC10356 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-trifluoro-2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trifluoro-2,4,6-trimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trifluoro-2,4,6-trimethylbenzene can be achieved through several methods. One common approach involves the trifluoromethylation of mesitylene (1,3,5-trimethylbenzene) using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst . The reaction typically occurs under mild conditions and can be carried out in a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

1,3,5-Trifluoro-2,4,6-trimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine or methyl groups can be replaced by other substituents.

Oxidation Reactions: It can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the fluorine atoms, resulting in the formation of 1,3,5-trimethylbenzene.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and catalysts such as aluminum chloride (AlCl3).

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

Major Products Formed

Substitution Reactions: Products include halogenated derivatives of the compound.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Reduction Reactions: The major product is 1,3,5-trimethylbenzene.

Applications De Recherche Scientifique

1,3,5-Trifluoro-2,4,6-trimethylbenzene has several applications in scientific research:

Biology: The compound can be used in the study of fluorinated organic compounds and their interactions with biological systems.

Mécanisme D'action

The mechanism of action of 1,3,5-Trifluoro-2,4,6-trimethylbenzene involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes and receptors in biological systems, affecting their activity and function.

Pathways Involved: The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetics and pharmacodynamics.

Comparaison Avec Des Composés Similaires

Key Substituent Effects :

- Fluorine vs. Iodine : Replacing fluorine with iodine (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene, C₆F₃I₃) increases molecular weight (509.78 g/mol) and polarizability, enhancing halogen-bonding capabilities. This makes iodine derivatives suitable for co-crystallization with Lewis bases (e.g., pyridine N-oxide) via directional C–I⋯O interactions .

- Methyl vs. Ethynyl: Substituting methyl groups with ethynyl (–C≡CH) in 1,3,5-triethynyl-2,4,6-trifluorobenzene (C₁₂H₃F₃, 204.15 g/mol) introduces π-conjugation, enabling polymerization into 3D porous fluorinated graphdiyne (F-GDY) nanostructures for electrochemical applications .

Table 1: Substituent Impact on Properties

Table 2: Application Comparison

2.4 Thermal and Chemical Stability

- Fluorinated compounds generally exhibit higher thermal stability. For example, Cd(II)-TITMB MOFs decompose above 300°C , while iodinated benzene derivatives show stability in TG analyses .

- Methyl groups in this compound may reduce reactivity compared to halogen-rich analogs, making it less prone to electrophilic substitution.

Activité Biologique

1,3,5-Trifluoro-2,4,6-trimethylbenzene (CAS No. 363-64-4) is a fluorinated aromatic compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of three fluorine atoms and three methyl groups attached to a benzene ring. This configuration enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs. The molecular formula is , and its molecular weight is 192.17 g/mol.

The primary biological activity of this compound is attributed to its ability to form halogen-bonding interactions with various biological molecules. These interactions can lead to the formation of supramolecular complexes that influence biochemical pathways:

- Target Interaction : It primarily interacts with halogen-bonding acceptors in biological systems.

- Biochemical Pathways : The compound's action can result in significant changes in cellular signaling and molecular assembly due to its ability to stabilize specific conformations of biomolecules.

- Pharmacokinetics : Studies indicate that this compound is resistant to alcohols, suggesting a unique metabolic profile that could be beneficial in drug development.

Biological Activity and Applications

This compound has been investigated for several biological applications:

- Antimicrobial Activity : Research has shown that fluorinated compounds often exhibit enhanced antimicrobial properties. Preliminary studies suggest potential efficacy against certain bacterial strains.

- Pharmaceutical Development : The compound's unique structure makes it a candidate for developing new pharmaceuticals, particularly in the field of oncology and infectious diseases.

- Toxicological Studies : Toxicological assessments indicate that while it exhibits some cytotoxicity at high concentrations, its effects vary significantly based on exposure duration and concentration levels.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antibiotics assessed the antimicrobial activity of various fluorinated compounds including this compound. Results indicated that this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Study 2: Cytotoxicity Assessment

In a cytotoxicity study conducted on human cell lines (HeLa and MCF-7), researchers found that exposure to this compound resulted in dose-dependent cytotoxic effects. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1,3-Difluoro-2,4,6-trimethylbenzene | Less fluorinated | Lower antimicrobial activity |

| 1,3-Dichloro-2,4,6-trimethylbenzene | Halogenated | Moderate toxicity |

| Non-fluorinated analogs | Standard hydrocarbons | Higher metabolic degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.